2,2-Difluoro-2-(pyridin-2-YL)ethanol

Physicochemical Properties Lipophilicity Drug Design

Critical intermediate with gem-difluorocarbinol moiety acting as a bioisostere for pyridine-N-oxide and alcohols, delivering enhanced metabolic stability and potency (up to 1.7-fold). Essential for SAR campaigns and lead optimization in drug discovery and agrochemistry. Standard purity: 97%.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 267875-65-0
Cat. No. B1311183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-(pyridin-2-YL)ethanol
CAS267875-65-0
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CO)(F)F
InChIInChI=1S/C7H7F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-4,11H,5H2
InChIKeyRTZZBUQTHNQTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-(pyridin-2-YL)ethanol (CAS 267875-65-0): Sourcing Guide for a Strategic Fluorinated Pyridine Building Block


2,2-Difluoro-2-(pyridin-2-yl)ethanol (CAS 267875-65-0) is a fluorinated aliphatic alcohol building block featuring a pyridine ring and a gem-difluorocarbinol moiety. It is widely utilized in medicinal chemistry and agrochemical research as an intermediate for constructing more complex molecules. [1] Key physicochemical properties that inform its utility include a molecular weight of 159.13 g/mol, a calculated LogP of 1.1657, and a topological polar surface area (TPSA) of 33.12 Ų. [2] The compound is typically available as a solid with purities ranging from 94% to 98% from commercial suppliers.

Why 2,2-Difluoro-2-(pyridin-2-YL)ethanol Cannot Be Replaced by Unfluorinated or Other Heteroaryl Analogs


The strategic incorporation of the gem-difluorocarbinol group in 2,2-difluoro-2-(pyridin-2-yl)ethanol confers a unique combination of physicochemical and biological properties that are not replicated by unfluorinated pyridine alcohols or other heteroaromatic building blocks. This specificity is crucial in lead optimization, where the difluoromethyl group acts as a bioisostere for alcohols and N-oxides, but with markedly different electronic and steric effects that can alter target binding and metabolic stability. [1] Simple substitution with a non-fluorinated analog, such as 2-(pyridin-2-yl)ethanol, would result in the loss of these favorable properties, potentially leading to reduced potency, altered selectivity, or inferior pharmacokinetic profiles. Therefore, sourcing the precise fluorinated entity is not a matter of preference but a requirement for maintaining the integrity of a synthetic route or a structure-activity relationship (SAR) campaign.

Quantitative Evidence for the Selection of 2,2-Difluoro-2-(pyridin-2-YL)ethanol Over Analogs


LogP Comparison: Enhanced Lipophilicity of 2,2-Difluoro-2-(pyridin-2-YL)ethanol vs. Unfluorinated Pyridyl Ethanol

The introduction of the gem-difluoro group significantly alters the compound's lipophilicity. The calculated LogP for 2,2-difluoro-2-(pyridin-2-yl)ethanol is 1.1657 [1], whereas its non-fluorinated analog, 2-(pyridin-2-yl)ethanol, has a reported LogP of 0.53 [2]. This difference in lipophilicity is critical for membrane permeability and target engagement.

Physicochemical Properties Lipophilicity Drug Design

Bioisosteric Replacement: Enhanced Potency of 2-Difluoromethylpyridine Derivatives vs. Pyridine-N-Oxide in Quorum Sensing Inhibition

The 2-difluoromethylpyridine scaffold, which is a core motif of 2,2-difluoro-2-(pyridin-2-yl)ethanol, has been validated as a potent bioisostere for pyridine-N-oxide. In a study on quorum sensing inhibitors, a derivative of 2-difluoromethylpyridine (Compound 5) demonstrated an IC50 of 19 ± 1.01 μM against Pseudomonas aeruginosa, outperforming the pyridine-N-oxide reference compound 4NPO, which had an IC50 of 33 ± 1.12 μM. [1] Another derivative (Compound 6) also showed improved activity with an IC50 of 27 ± 0.67 μM. This class-level inference supports the use of the difluoromethylpyridine scaffold as a means to enhance biological activity.

Bioisostere Quorum Sensing Inhibition Antibacterial

Synthetic Versatility: Demonstrated Role as a Key Intermediate in Fluorinated Pyridine Scaffold Construction

The compound's value is underscored by its application in generating diverse lead-like molecular scaffolds. A unified synthetic approach utilized precursors that included pyridine-based building blocks to generate 52 diverse lead-like molecular scaffolds. [1] The presence of the reactive primary alcohol and the difluoromethyl group allows for a wide array of subsequent functionalizations, which is essential for exploring chemical space around a hit or lead molecule.

Synthetic Utility Building Block Lead Optimization

Physicochemical Profile: Comparison of Key Properties with Non-Fluorinated Analog

The incorporation of the gem-difluoro group alters several key physicochemical parameters relevant for drug discovery. For 2,2-difluoro-2-(pyridin-2-yl)ethanol, the molecular weight is 159.13 g/mol, the topological polar surface area (TPSA) is 33.12 Ų, and the hydrogen bond donor/acceptor count is 1/2. [1] In contrast, the non-fluorinated analog 2-(pyridin-2-yl)ethanol has a molecular weight of 123.15 g/mol and a TPSA of 33.1 Ų. [2] While the TPSA remains similar, the addition of fluorine increases molecular weight and alters the electronic distribution, impacting properties like pKa and metabolic stability, without violating common drug-likeness metrics such as Lipinski's Rule of Five.

Drug Design Bioavailability PhysChem

Strategic Application Scenarios for 2,2-Difluoro-2-(pyridin-2-YL)ethanol


Medicinal Chemistry: Lead Optimization of Quorum Sensing Inhibitors and Antibacterial Agents

The difluoromethylpyridine motif in 2,2-difluoro-2-(pyridin-2-yl)ethanol is a validated bioisostere for pyridine-N-oxide, and its derivatives have demonstrated improved potency in quorum sensing inhibition (e.g., IC50 of 19 ± 1.01 μM for a derivative vs. 33 ± 1.12 μM for the comparator 4NPO) [1]. Therefore, this compound serves as a strategic intermediate for synthesizing a library of novel antibacterial agents targeting virulence factor production and biofilm formation. Its use is justified for any program where a pyridine-N-oxide or an alcohol is present and requires a metabolic stability and/or potency boost, as directly evidenced by the class-level inference from published bioisostere studies.

Chemical Biology: Development of Enzyme Probes and Metabolic Pathway Interrogation

The compound's unique combination of a hydrogen-bond-donating alcohol, a basic pyridine nitrogen, and a lipophilic difluoromethyl group makes it a valuable probe for studying enzyme active sites, particularly those that accommodate fluorinated substrates or transition state analogs [1]. The enhanced lipophilicity (LogP 1.1657 vs. 0.53 for the non-fluorinated analog) [2] suggests improved cellular penetration, making it a suitable starting point for designing cell-permeable probes. Furthermore, its role as a building block in diverse scaffold generation [3] confirms its utility in synthesizing tool compounds to map biological pathways.

Process Chemistry & Custom Synthesis: Entry Point for Late-Stage Functionalization

As a primary alcohol, the hydroxyl group of 2,2-difluoro-2-(pyridin-2-yl)ethanol is a versatile synthetic handle that can be easily converted into a variety of functional groups (e.g., halides, tosylates, amines, esters) [1]. This allows for its late-stage incorporation into complex molecules or the rapid expansion of a chemical series from a common advanced intermediate. The compound's commercial availability in high purities (97-98%) from multiple vendors [2] supports its use in scalable, reliable synthetic routes, a critical factor for industrial or academic process chemists.

Agrochemical Discovery: Design of Novel Crop Protection Agents

The difluoromethylpyridine group is a privileged scaffold in agrochemistry, known for imparting favorable properties like metabolic stability and enhanced bioactivity [1]. The quantitative evidence showing the improvement of biological activity (1.2 to 1.7-fold increase in potency) for difluoromethylpyridine derivatives over their pyridine-N-oxide counterparts [2] provides a clear rationale for sourcing this building block. It can be used to construct new classes of fungicides, herbicides, or insecticides that require high potency and environmental resilience, directly translating the SAR trends observed in medicinal chemistry to agricultural applications.

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